

A Technical Guide to the Solubility of 5-Methoxy-2-nitrophenol

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrophenol

Cat. No.: B105146

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This technical guide provides a comprehensive overview of the solubility of **5-Methoxy-2-nitrophenol**, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, adaptable experimental protocol for determining the thermodynamic solubility of **5-Methoxy-2-nitrophenol** in various solvents.

Introduction

5-Methoxy-2-nitrophenol (CAS No. 704-14-3) is an aromatic organic compound with the molecular formula $C_7H_7NO_4$. Its structure, featuring a phenol, a methoxy group, and a nitro group, influences its physicochemical properties, including its solubility profile. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Solubility Profile of 5-Methoxy-2-nitrophenol

Currently, there is a lack of specific, quantitative data on the solubility of **5-Methoxy-2-nitrophenol** in various solvents at different temperatures in publicly accessible scientific literature. However, several sources provide qualitative solubility information, which is summarized in the table below.

Solvent	Solubility	Reference
Acetone	Soluble	[1][2]
Chloroform	Soluble, Slightly Soluble	[1][2][3][4][5]
Ethyl Alcohol	Soluble	[1][2]
Methanol	Slightly Soluble	[3][4][5]
Water	Not specified	[1][2]

Note: The conflicting reports on chloroform solubility ("soluble" versus "slightly soluble") may be due to different experimental conditions or definitions of solubility.

The general solubility characteristics of nitrophenols suggest that **5-Methoxy-2-nitrophenol** is likely to be more soluble in polar organic solvents and have limited solubility in non-polar solvents. Its solubility in aqueous solutions is expected to be low but may be influenced by pH due to the acidic nature of the phenolic hydroxyl group.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure that can be adapted for **5-Methoxy-2-nitrophenol**.

Materials and Equipment

- **5-Methoxy-2-nitrophenol** (solid, high purity)
- Selected solvents (e.g., water, ethanol, acetone, chloroform, etc.)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator

- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm pore size)
- Volumetric flasks and pipettes
- A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry)

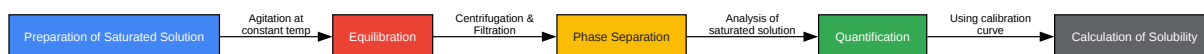
Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **5-Methoxy-2-nitrophenol** to a vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 $^{\circ}\text{C}$, 37 $^{\circ}\text{C}$).
 - Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
 - To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
 - Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

- Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
- Quantification:
 - Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.
 - Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **5-Methoxy-2-nitrophenol**.
 - A calibration curve should be generated using standard solutions of known concentrations of **5-Methoxy-2-nitrophenol** to ensure accurate quantification.
- Calculation:
 - Calculate the solubility of **5-Methoxy-2-nitrophenol** in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
 - Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

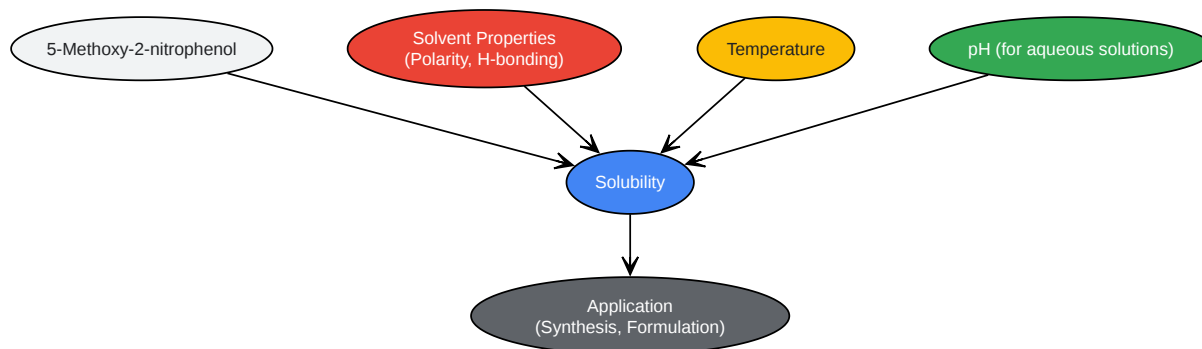
Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of the solubility of **5-Methoxy-2-nitrophenol**.



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Caption: Experimental workflow for determining the solubility of **5-Methoxy-2-nitrophenol**.



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Caption: Factors influencing the solubility and application of **5-Methoxy-2-nitrophenol**.

Conclusion

While quantitative solubility data for **5-Methoxy-2-nitrophenol** is not readily available, this guide provides the known qualitative information and a detailed experimental protocol for its determination. The provided shake-flask methodology is a robust approach for researchers to generate reliable and accurate solubility data, which is essential for the effective utilization of this compound in various scientific and developmental applications. The solubility is expected to be highest in polar organic solvents, and for aqueous systems, it is likely to be pH-dependent. Experimental verification is paramount to confirm these expectations.

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